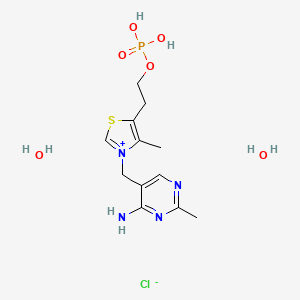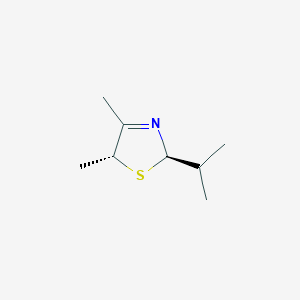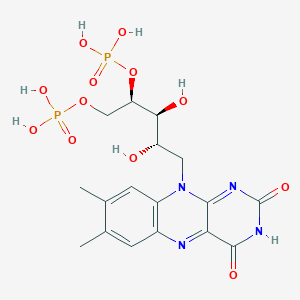
(2'S,2R,cis)-Saxagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’S,2R,cis)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It helps to control blood sugar levels by increasing the levels of incretin hormones, which in turn increase insulin release and decrease glucagon levels in the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,2R,cis)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core structure and the introduction of the necessary functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of (2’S,2R,cis)-Saxagliptin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2’S,2R,cis)-Saxagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2’S,2R,cis)-Saxagliptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential role in regulating metabolic pathways.
Medicine: Extensively studied for its therapeutic potential in treating type 2 diabetes mellitus and related metabolic disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (2’S,2R,cis)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, (2’S,2R,cis)-Saxagliptin increases the levels of active incretin hormones, which enhance insulin secretion and suppress glucagon release. This leads to improved blood sugar control in patients with type 2 diabetes mellitus.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also inhibits dipeptidyl peptidase-4 and is used in the treatment of type 2 diabetes mellitus.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a longer half-life and different pharmacokinetic properties.
Uniqueness
(2’S,2R,cis)-Saxagliptin is unique in its specific stereochemistry, which contributes to its distinct pharmacological profile. Its efficacy and safety profile make it a valuable option for managing type 2 diabetes mellitus.
Properties
IUPAC Name |
(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-GZOFXQHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)




